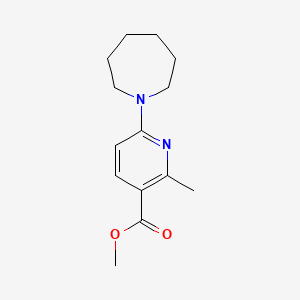

Methyl 6-(azepan-1-yl)-2-methylnicotinate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H20N2O2 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

methyl 6-(azepan-1-yl)-2-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C14H20N2O2/c1-11-12(14(17)18-2)7-8-13(15-11)16-9-5-3-4-6-10-16/h7-8H,3-6,9-10H2,1-2H3 |

InChI Key |

DAFRCBMPOJXDMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCCCCC2)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 6 Azepan 1 Yl 2 Methylnicotinate and Analogues

Strategies for Regioselective Functionalization of Pyridine (B92270) Rings

The inherent electronic properties of the pyridine ring, characterized by its electron-deficient nature, dictate its reactivity and pose challenges for regioselective functionalization. rsc.org The nitrogen atom significantly influences the electron density of the ring, making it less susceptible to electrophilic substitution compared to benzene. Conversely, it activates the ring for nucleophilic attack and deprotonation. beilstein-journals.orgresearchgate.net Achieving regioselectivity in the synthesis of compounds like Methyl 6-(azepan-1-yl)-2-methylnicotinate is paramount, and several modern synthetic strategies have been developed to address this challenge.

Directed C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, minimizing the need for pre-functionalized starting materials. rsc.org In the context of pyridine chemistry, directing groups can be employed to achieve high regioselectivity. These groups coordinate to a transition metal catalyst, bringing it into close proximity to a specific C-H bond and facilitating its activation.

For a substrate like a 2-methylnicotinate derivative, the ester group at the C-3 position or the methyl group at the C-2 position could potentially serve as directing groups. However, the inherent electronic bias of the pyridine ring often favors functionalization at the C-2 and C-6 positions. researchgate.net Transition-metal-catalyzed C-H functionalization reactions, often employing palladium, rhodium, or iridium catalysts, can be tailored to favor specific positions. For instance, the choice of ligand and oxidant can influence the regiochemical outcome of C-H arylations and aminations. beilstein-journals.orgnih.gov

While direct C-H amination at the C-6 position of a 2-methylnicotinate precursor presents an elegant synthetic route, it remains a challenging transformation. The development of specific catalytic systems that can overcome the inherent reactivity patterns of the pyridine ring is an active area of research.

Table 1: Comparison of C-H Functionalization Strategies for Pyridine Rings

| Strategy | Catalyst/Reagent | Regioselectivity | Advantages | Challenges |

| Directed C-H Arylation | Pd(OAc)₂ / Ligand | Dependent on directing group | High regioselectivity, atom economy | Requires directing group, catalyst sensitivity |

| Undirected C-H Alkylation | Transition metal complexes | Often favors C-2/C-6 | No need for directing group | Lower regioselectivity, potential for multiple substitutions |

| Remote C-H Functionalization | Organosodium bases | Can access C-4 position | Access to less reactive positions | Requires strong bases, sensitive substrates |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridine Precursors

Nucleophilic aromatic substitution (SNAr) is a well-established and highly reliable method for the functionalization of electron-deficient aromatic rings, such as pyridine. youtube.com The reaction proceeds via the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. stackexchange.com For the synthesis of this compound, a halogenated precursor, such as Methyl 6-chloro-2-methylnicotinate, is an ideal starting material. chemicalbook.com

The pyridine nitrogen atom activates the C-2 and C-6 positions towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate through resonance. stackexchange.com This makes the displacement of a halide at the C-6 position with an amine, such as azepane, a highly favorable process.

The rate and efficiency of the SNAr reaction are influenced by several factors:

The nature of the leaving group: The reactivity generally follows the order F > Cl > Br > I for the rate-determining nucleophilic addition step. nih.gov

The nucleophilicity of the amine: Azepane is a secondary cyclic amine and a potent nucleophile.

Solvent and temperature: Polar aprotic solvents are typically used to solvate the cation of the amine salt and accelerate the reaction. Heating is often required to drive the reaction to completion. youtube.com

Table 2: Typical Conditions for SNAr Reactions on 6-Halonicotinates

| Halogen | Nucleophile | Solvent | Temperature (°C) | Additives | Approximate Reaction Time (h) |

| Cl | Azepane | DMSO | 100-150 | Base (e.g., K₂CO₃) | 6-24 |

| Cl | Piperidine (B6355638) | DMF | 80-120 | Base (e.g., Et₃N) | 8-18 |

| F | Morpholine | Acetonitrile (B52724) | 60-100 | None | 4-12 |

Construction of the Azepane Moiety at the C-6 Position of the Nicotinate (B505614) Core

The introduction of the seven-membered azepane ring at the C-6 position of the nicotinate core is a critical step in the synthesis of the target molecule. This can be achieved through various synthetic strategies, each with its own advantages and limitations.

Cyclization Reactions for Azepane Ring Formation on Pyridine

An alternative to using pre-formed azepane is to construct the ring directly on the pyridine scaffold. This can be achieved through intramolecular cyclization of a suitably functionalized pyridine precursor. For example, a 6-halonicotinate could be reacted with a linear amino alcohol or amino halide containing the appropriate carbon chain length. Subsequent intramolecular cyclization, often mediated by a base or a transition metal catalyst, would then form the azepane ring.

Ring-closing metathesis (RCM) is another powerful tool for the formation of cyclic structures, although it is more commonly applied to the synthesis of unsaturated rings. A precursor containing two terminal alkenes could be cyclized using a ruthenium-based catalyst, followed by reduction of the resulting double bond to yield the saturated azepane ring.

Amination Reactions Utilizing Pre-formed Azepane Structures

The most direct and common approach for installing the azepane moiety is through the reaction of a pre-functionalized nicotinate with azepane itself. As discussed in the context of SNAr reactions (Section 2.1.2), a 6-halo-2-methylnicotinate is an excellent electrophile for this transformation.

In addition to SNAr, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile and powerful alternative. This reaction allows for the coupling of a wide range of amines with aryl halides and triflates under relatively mild conditions. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and functional group tolerance. For the coupling of a secondary cyclic amine like azepane with a 6-chloro-2-methylnicotinate, a variety of catalyst systems have been shown to be effective.

Table 3: Comparison of Amination Methods for 6-Halonicotinates

| Method | Catalyst/Reagent | Ligand | Base | Solvent | Temperature (°C) |

| SNAr | None | - | K₂CO₃, Cs₂CO₃ | DMSO, DMF | 100-150 |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, RuPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 |

Multi-component Reactions for Azepane Integration

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient approach to complex molecule synthesis. nih.gov While less common for the direct synthesis of the target molecule, MCRs could be envisioned for the rapid assembly of highly functionalized pyridine rings that could then be further elaborated.

For instance, the Ugi four-component reaction (Ugi-4CR) involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. mdpi.com A strategically designed Ugi reaction could potentially be used to construct a precursor that, upon subsequent cyclization, would yield the desired 6-amino-2-methylnicotinate scaffold. However, the direct incorporation of the azepane ring in a multi-component reaction to form the target structure in a single step is not a well-established methodology.

Introduction of the Methyl Group at the C-2 Position

The installation of a methyl group at the C-2 position of a pyridine ring is a critical step that can be accomplished through several modern synthetic methods. The choice of method often depends on the existing substituents and the desired reaction conditions.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura and Negishi couplings are particularly effective for the methylation of heteroaromatic halides.

The Suzuki-Miyaura coupling utilizes a palladium catalyst to couple an organoboron reagent with an organic halide. For the synthesis of a 2-methylnicotinate, this typically involves the reaction of a 2-halonicotinate ester with a methylboron source. Trimethylboroxine is a frequently used methylating agent in these reactions. researchgate.net The efficiency of the coupling is highly dependent on the choice of catalyst, ligand, and base. researchgate.netrsc.org For instance, ruthenium-based ligands like RuPhos have shown high efficiency in the methylation of pyridine systems, leading to nearly quantitative yields. rsc.org

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, also catalyzed by a palladium or nickel complex. orgsyn.orgresearchgate.net This method is known for its high tolerance of various functional groups. orgsyn.org A typical approach would involve the coupling of a 2-halonicotinate with a methylzinc halide. orgsyn.orgresearchgate.net The pyridyl zinc reagents can be prepared through transmetallation with pyridyl lithium compounds or by direct reaction of pyridyl halides with activated zinc. orgsyn.org

| Reaction | Typical Methylating Agent | Catalyst/Ligand | Advantages | References |

|---|---|---|---|---|

| Suzuki-Miyaura | Methylboronic acid or Trimethylboroxine | Pd(OAc)₂ / RuPhos | High yields, commercially available reagents. | rsc.org |

| Negishi | Methylzinc halide (e.g., MeZnCl) | Pd(PPh₃)₄ | Excellent functional group tolerance, mild reaction conditions. | orgsyn.orgresearchgate.netorgsyn.org |

Beyond palladium-catalyzed cross-coupling, other strategies can be employed for methylation. Direct C-H activation and methylation have emerged as attractive alternatives. researchgate.net Some methods utilize radical-based mechanisms, for example, using an organic compound capable of forming methyl radicals in the presence of a nickel and nickel oxide catalyst. google.com This approach can selectively methylate the position alpha to the heterocyclic nitrogen atom. google.com

Another approach involves the metalation of the pyridine ring followed by quenching with a methyl electrophile. rsc.org However, direct deprotonation of pyridine at the C-2 position can be challenging due to the directing effect of the nitrogen atom. chemrxiv.org Pyridine N-oxides are often used to facilitate ortho-functionalization, including methylation, by altering the electronic properties of the ring. beilstein-journals.org

Esterification and Transesterification Protocols for Methyl Nicotinate Formation

The formation of the methyl ester is a fundamental transformation in the synthesis of the target compound. This is typically achieved by the esterification of the corresponding nicotinic acid derivative.

The most common method is the Fischer-Spengler esterification , which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). prepchem.com The reaction is typically carried out under reflux conditions for several hours to drive the equilibrium towards the ester product. environmentclearance.nic.in Yields for this classic method are generally good, often around 75-80%. vulcanchem.com

For substrates that are sensitive to strong acids, milder conditions can be used. Reagents like thionyl chloride (SOCl₂) can be used to first form the acyl chloride, which then readily reacts with methanol to give the ester. mdpi.com Another approach involves using coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC), which can facilitate esterification at lower temperatures and potentially increase yields. researchgate.net

| Method | Reagents | Typical Conditions | Advantages | References |

|---|---|---|---|---|

| Fischer Esterification | Methanol, conc. H₂SO₄ | Reflux, 16h | Inexpensive, simple procedure. | |

| Acyl Chloride Formation | SOCl₂, then Methanol | Room temperature | Milder than strong acid catalysis. | mdpi.com |

| DCC Coupling | Methanol, DCC | Low temperature to room temp., 12h | High yields (up to 97%), mild conditions. | researchgate.net |

Precursor Chemistry and Synthesis of Advanced Intermediates

The availability of suitably functionalized precursors is essential for the successful synthesis of the target nicotinate.

Methyl 6-halonicotinate derivatives, particularly methyl 6-chloronicotinate, are crucial intermediates. They serve as the electrophilic partner for the introduction of the azepane moiety via nucleophilic aromatic substitution.

A common route to these compounds begins with 6-hydroxynicotinic acid. The hydroxyl group can be converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 6-chloronicotinic acid can then be esterified using the methods described in section 2.4 to yield methyl 6-chloronicotinate. Alternatively, the esterification can be performed first on 6-hydroxynicotinic acid, followed by the chlorination step.

Another industrial route can start from the oxidation of specific alkylpyridines. For instance, the oxidation of 5-ethyl-2-methylpyridine (B142974) can lead to 6-methylnicotinic acid, which can then be further functionalized. environmentclearance.nic.inpatsnap.com

Preparation of 2-Methylpyridine-3-carboxylate Scaffolds

The 2-methylpyridine-3-carboxylate core is a critical structural motif in the synthesis of this compound. Its preparation can be approached through several synthetic routes, primarily involving the formation of a 2-methylnicotinic acid derivative followed by esterification.

A common strategy commences with a substituted pyridine, which is then elaborated to introduce the required methyl and carboxylate functionalities. For instance, 2-methylnicotinic acid can be synthesized and subsequently esterified to yield the desired methyl 2-methylnicotinate intermediate. google.com The esterification of nicotinic acid derivatives is a well-established transformation. A prevalent method involves reacting the nicotinic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or by saturating the methanolic solution with gaseous hydrogen chloride. researchgate.net This acid-catalyzed esterification, often referred to as the Fischer esterification, typically proceeds under reflux conditions to afford the corresponding methyl ester in good yield. researchgate.net

Alternative esterification procedures can be employed, particularly for substrates that may be sensitive to strongly acidic conditions. These methods include the use of diazomethane (B1218177) or trimethylsilyldiazomethane, which can convert carboxylic acids to their methyl esters under mild conditions. prepchem.comstackexchange.com Another approach involves a two-step process where the carboxylic acid is first converted to a more reactive species, such as an acid chloride using reagents like thionyl chloride or oxalyl chloride, which is then reacted with methanol to furnish the ester. commonorganicchemistry.com

For the synthesis of the specific precursor required for the introduction of the azepane moiety, a halogenated 2-methylpyridine-3-carboxylate scaffold is often necessary. The synthesis of methyl 2-chloro-6-methylnicotinate or similar halogenated derivatives provides a key intermediate ready for nucleophilic aromatic substitution. The synthesis of 2-chloronicotinic acid derivatives has been reported, which can then be esterified using the methods described above. researchgate.netresearchgate.net For example, 2-chloronicotinic acid can be treated with diazomethane to yield methyl 2-chloronicotinate. prepchem.com The synthesis of 2-chloronicotinic acid itself can be achieved from precursors like 2-chloro-3-methylpyridine (B94477) through oxidation. guidechem.com

The table below summarizes various synthetic approaches to 2-methylpyridine-3-carboxylate scaffolds, highlighting the diversity of available methodologies.

| Starting Material | Key Transformation | Reagents | Product |

| 2-Methylnicotinic acid | Fischer Esterification | Methanol, Sulfuric Acid | Methyl 2-methylnicotinate |

| 2-Methylnicotinic acid | Reaction with Diazomethane | Diazomethane, Ether | Methyl 2-methylnicotinate |

| 2-Chloronicotinic acid | Esterification | Thionyl chloride, Methanol | Methyl 2-chloronicotinate |

| 2-Chloro-3-methylpyridine | Oxidation & Esterification | Oxidizing agent, then esterification | Methyl 2-chloro-3-methylnicotinate |

Development of Specialized Azepane-1-yl Building Blocks

The azepane ring is a seven-membered saturated nitrogen heterocycle that is a key structural feature in a number of natural products and synthetic compounds with significant biological activity. nih.gov The development of specialized azepane-1-yl building blocks is crucial for their incorporation into more complex molecules like this compound. These building blocks are typically designed to be readily coupled with other molecular scaffolds, often through nucleophilic substitution or cross-coupling reactions.

The synthesis of functionalized azepanes can be achieved through various strategies, including ring-closing reactions, ring-expansion reactions, and multi-step sequences. researchgate.net A notable method for creating functionalized azepanes involves the palladium-mediated cross-coupling of α-halo eneformamides with a range of nucleophiles. nih.govacs.org This approach allows for the introduction of diverse substituents onto the azepane core under mild conditions. nih.govacs.org

Another powerful strategy for the synthesis of substituted azepanes is the dearomative ring expansion of nitroarenes. researchgate.net This photochemical process, mediated by blue light, transforms a six-membered nitroarene into a seven-membered 3H-azepine, which can then be hydrogenated to the corresponding azepane. researchgate.net This method provides access to complex azepane structures from simple starting materials.

Copper-catalyzed tandem amination/cyclization reactions of functionalized allenynes with primary and secondary amines have also been developed for the efficient preparation of azepine derivatives. nih.gov This methodology allows for the selective synthesis of azepanes with unique substitution patterns.

For the specific purpose of creating a nucleophilic azepane building block suitable for reaction with an electrophilic pyridine ring, such as methyl 6-chloro-2-methylnicotinate, unsubstituted azepane itself can be used. However, the synthesis of more elaborate azepane derivatives with specific functionalities can provide analogues with modified properties. The table below outlines some modern synthetic approaches to functionalized azepanes.

| Synthetic Strategy | Key Features | Starting Materials | Resulting Azepane Derivative |

| Palladium-mediated cross-coupling | Mild conditions, high yields, stereoselective | α-halo eneformamides, various nucleophiles | Functionalized azepanes and azepenes |

| Photochemical dearomative ring expansion | Blue light-mediated, room temperature | Simple nitroarenes | Complex substituted azepanes |

| Copper-catalyzed tandem amination/cyclization | Selective preparation of unique substitution patterns | Functionalized allenynes, amines | Trifluoromethyl-substituted azepin-2-carboxylates |

These advanced methodologies for the preparation of both the 2-methylpyridine-3-carboxylate scaffold and specialized azepane building blocks are instrumental in the efficient and versatile synthesis of this compound and its analogues, paving the way for further exploration of their chemical and biological properties.

Mechanistic Investigations and Reaction Dynamics in Nicotinate Synthesis

Detailed Reaction Mechanisms for C-N Bond Formation in Pyridine (B92270) Systems

The introduction of an amino group, such as the azepane moiety, onto a pyridine ring typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this pathway, the amine acts as a nucleophile, attacking an electron-deficient carbon on the pyridine ring that bears a suitable leaving group (e.g., a halide).

The generally accepted mechanism is a two-step addition-elimination process. pearson.comnih.gov

Nucleophilic Addition: The nucleophile (azepane) attacks the C-6 carbon of a precursor, such as methyl 6-chloro-2-methylnicotinate. This step is typically the rate-determining step of the reaction. stackexchange.comechemi.com The attack breaks the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex or σ-adduct. wikipedia.org

Elimination and Aromatization: The leaving group (e.g., chloride) is expelled from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored. This results in the final C-N coupled product.

An alternative, though less common for this transformation, is the Chichibabin reaction, which involves the amination of a pyridine ring by displacing a hydride ion (H⁻) using a powerful nucleophile like sodium amide. wikipedia.orgscientificupdate.com However, this method is generally unsuitable for substrates with functional groups sensitive to such strong bases.

A more contemporary and versatile approach involves transition-metal catalysis, most notably the Buchwald-Hartwig amination. wikipedia.orgyoutube.com This palladium-catalyzed cross-coupling reaction provides a powerful method for forming C-N bonds. The catalytic cycle involves:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the pyridine precursor.

Ligand Exchange/Amine Coordination: The amine (azepane) coordinates to the palladium(II) complex, displacing a ligand.

Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

Reductive Elimination: The desired C-N bond is formed as the product is released, regenerating the palladium(0) catalyst. wikipedia.orgyoutube.com

Recent computational and experimental studies have also suggested that some SNAr reactions on heterocyclic systems may proceed through a concerted mechanism, where bond formation and bond breaking occur in a single transition state, rather than through a discrete Meisenheimer intermediate. nih.gov

Exploration of Regioselectivity, Chemoselectivity, and Diastereoselectivity in Multi-Substituted Pyridine Reactions

Regioselectivity: In nucleophilic aromatic substitution reactions on the pyridine ring, there is a strong intrinsic preference for attack at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen. stackexchange.comechemi.comquora.com This is because the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom through resonance, which is not possible for attack at the C-3 (meta) position. stackexchange.comechemi.com The C-6 position, being electronically equivalent to the C-2 position, is also highly activated toward nucleophilic attack.

For a precursor like methyl 6-chloro-2-methylnicotinate, the primary site of nucleophilic attack by azepane is unambiguously the C-6 position, as it is the only position with a viable leaving group. The directing effects of the existing substituents—the methyl group at C-2 and the methoxycarbonyl group at C-3—also influence the reactivity. A study on 3-substituted 2,6-dichloropyridines demonstrated that the nature of the 3-substituent and the solvent can tune the regioselectivity between the C-2 and C-6 positions. researchgate.net Bulky substituents at the 3-position can sterically hinder the C-2 position, thereby favoring substitution at C-6. researchgate.net

Chemoselectivity: In a molecule with multiple functional groups, chemoselectivity becomes critical. The precursor to Methyl 6-(azepan-1-yl)-2-methylnicotinate contains an ester group (methylnicotinate). Under typical SNAr or Buchwald-Hartwig conditions, the amine nucleophile (azepane) selectively attacks the C-Cl bond over reacting with the ester moiety (amidation). This is because the C-Cl bond on the electron-deficient pyridine ring is significantly more electrophilic and a better leaving group under these conditions. However, forcing conditions (e.g., very high temperatures) could potentially lead to competing amidation.

Diastereoselectivity: As the target molecule, this compound, is achiral and does not typically involve the formation of new stereocenters during the C-N bond formation, diastereoselectivity is not a factor in this specific reaction.

Kinetic Studies of Key Transformation Steps

The rate of nicotinate (B505614) synthesis via SNAr is primarily governed by the energy barrier of the rate-determining step. For most SNAr reactions on pyridines, the initial nucleophilic attack that forms the high-energy Meisenheimer complex is the slowest step. stackexchange.comechemi.com The stability of this intermediate directly impacts the activation energy required to reach it. Factors that stabilize the intermediate, such as the ability to delocalize the negative charge onto the ring nitrogen, will lower the activation energy and increase the reaction rate.

Kinetic studies on related systems have shown that the reaction is typically second-order, with the rate dependent on the concentrations of both the pyridine substrate and the nucleophile. researchgate.net

| Factor | Influence on Reaction Rate | Mechanistic Rationale |

| Leaving Group | F > Cl > Br > I | The rate-determining step is the formation of the Meisenheimer complex, not the C-X bond cleavage. The highly electronegative fluorine atom makes the carbon center more electrophilic and accelerates the initial attack. |

| Solvent Polarity | Increased rate in polar aprotic solvents (e.g., DMSO, DMF) | Polar solvents can stabilize the charged Meisenheimer intermediate, lowering the activation energy of the first step. |

| Nucleophile Strength | Stronger nucleophiles generally react faster | A more potent nucleophile can more readily attack the electron-deficient ring. |

| Substituent Effects | Electron-withdrawing groups (EWGs) on the ring increase the rate | EWGs enhance the electron deficiency of the pyridine ring, making it more susceptible to nucleophilic attack and stabilizing the anionic intermediate. |

In the case of palladium-catalyzed Buchwald-Hartwig amination, the kinetics are more complex, involving multiple steps in the catalytic cycle. The rate-determining step can vary depending on the specific substrate, ligand, and base used, but it is often the oxidative addition or the reductive elimination step. youtube.com

Thermodynamic Considerations Governing Reaction Equilibria and Product Distribution

Thermodynamically, the SNAr reaction is generally favorable as it involves the replacement of a relatively weak carbon-halogen bond with a stronger carbon-nitrogen bond and the restoration of a stable aromatic system.

The key to product distribution in substituted pyridines is the relative stability of the possible intermediates. As discussed, the intermediate formed by attack at the C-6 position is significantly more stable than an intermediate formed from a hypothetical attack at C-3, C-4, or C-5 (assuming a leaving group were present). This thermodynamic stability ensures that the reaction proceeds selectively to yield the 6-substituted product.

In catalyzed reactions like the Buchwald-Hartwig amination, the thermodynamics of each step in the catalytic cycle must be considered. The choice of ligand is critical, as it modulates the electronic and steric properties of the palladium center, thereby influencing the thermodynamics and kinetics of the oxidative addition and reductive elimination steps. youtube.com

Identification and Characterization of Reaction Intermediates

The primary intermediate in the uncatalyzed SNAr pathway is the Meisenheimer complex (or σ-adduct). wikipedia.org This species is a cyclohexadienyl anion, where the sp2 hybridization of the attacked carbon is temporarily converted to sp3. While often too transient to isolate, these intermediates can be characterized using spectroscopic methods like NMR at low temperatures or through computational modeling. The key feature is the upfield shift of the sp3-hybridized carbon and its attached protons in the NMR spectrum.

In the Chichibabin reaction, an analogous anionic σ-adduct is formed and stabilized by the sodium counter-ion. wikipedia.orgscientificupdate.com

In palladium-catalyzed cycles, several organometallic intermediates are involved. These include:

Pd(0)Ln complex: The active catalyst.

Pd(II) oxidative addition complex: Formed after the catalyst inserts into the C-X bond.

Pd(II)-amido complex: Formed after coordination of the amine and deprotonation.

These intermediates are typically studied using techniques like 31P NMR spectroscopy (to monitor the phosphorus-containing ligands) and in-situ IR spectroscopy. In some cases, unusual intermediates, such as N-phosphonium pyridinium (B92312) dicationic salts , have been proposed to facilitate SNAr reactions by dramatically increasing the electrophilicity of the pyridine ring. nih.gov

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in modern C-N bond formation, offering milder reaction conditions, broader substrate scope, and higher efficiency compared to traditional SNAr reactions.

Palladium Catalysis: The Buchwald-Hartwig amination is the preeminent catalytic method. wikipedia.orgnumberanalytics.com The efficiency of this reaction is highly dependent on the choice of phosphine (B1218219) ligand. Bulky, electron-rich ligands (e.g., XPhos, SPhos, BrettPhos) are known to accelerate the key steps of oxidative addition and reductive elimination, allowing for the coupling of even less reactive aryl chlorides and sterically hindered amines at lower temperatures. youtube.com

| Catalyst System | Typical Conditions | Advantages |

| Uncatalyzed SNAr | High temperature (100-200 °C), polar aprotic solvent (DMSO, NMP) | Simple, no metal catalyst required. |

| Buchwald-Hartwig (Pd-based) | Lower temperature (RT - 110 °C), weak base (e.g., Cs2CO3, K3PO4), phosphine ligand | High yields, excellent functional group tolerance, broad substrate scope, milder conditions. organic-chemistry.org |

| Copper Catalysis (Ullmann-type) | High temperature, strong base | Cost-effective metal, but often requires harsher conditions than palladium. |

| Biocatalysis | Mild temperature, aqueous media | Environmentally friendly ("green") approach, high selectivity. Enzymes like lipases can catalyze amidation, and others can be engineered for C-N bond formation. nih.gov |

Copper Catalysis: The Ullmann condensation is a classical copper-catalyzed method for C-N bond formation. While often requiring harsher conditions than palladium catalysis, modern advancements with new ligands have improved its utility and allowed for reactions at lower temperatures.

Biocatalysis: Emerging "green" chemistry approaches utilize enzymes to catalyze reactions. While more commonly applied to the synthesis or modification of the nicotinate ester group itself, research into enzymatic C-N bond formation on aromatic rings is an active area. nih.govfrontiersin.org These methods offer the potential for high selectivity under mild, environmentally benign conditions.

Computational Chemistry and Theoretical Studies of Methyl 6 Azepan 1 Yl 2 Methylnicotinate

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to exploring the electronic nature of a molecule. researchgate.net These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's physical and chemical properties. researchgate.net

The electronic structure of a molecule is described by its molecular orbitals (MOs). Among these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance and are collectively known as Frontier Molecular Orbitals (FMOs). researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. mdpi.comnih.gov

For Methyl 6-(azepan-1-yl)-2-methylnicotinate, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring system, specifically the azepane nitrogen and the pyridine (B92270) ring, which possess lone pairs of electrons. The LUMO is likely distributed over the electron-deficient pyridine ring and the carbonyl group of the methyl ester, which act as electron-accepting regions.

While direct data is unavailable, studies on analogous aminopyridine systems show that DFT methods are effective in determining these properties. researchgate.net The calculated HOMO-LUMO gap for related molecules provides an indication of their electronic behavior. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Analogous Aromatic Systems Calculated via DFT This table presents hypothetical but representative values based on typical calculations for similar heterocyclic compounds to illustrate the concept.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. researchgate.net |

| ELUMO | -1.75 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. researchgate.net |

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors indicating regions of varying charge. Typically, red areas denote regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas represent positive potential (electron-deficient, prone to nucleophilic attack). researchgate.netmaterialsciencejournal.org

For this compound, the MEP surface would likely show a region of significant negative potential around the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group, due to their high electronegativity and lone pairs. Conversely, positive potential would be expected around the hydrogen atoms attached to the methyl and azepane groups. nih.gov This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting sites of reaction. researchgate.net

Conformational Analysis and Conformational Isomerism

Computational methods can be used to perform a systematic search of the potential energy surface to identify stable conformers (local minima) and the energy barriers for interconversion. researchgate.net Studies on similarly substituted piperidines and other N-heterocycles have shown that the preference for axial versus equatorial substitution can be influenced by subtle steric and electronic effects, including allylic strain and intramolecular hydrogen bonding. nih.govnih.gov For the title compound, the most stable conformation would represent a balance between minimizing steric hindrance (e.g., between the azepane ring and the methyl group on the pyridine) and optimizing electronic interactions.

Prediction of Molecular Reactivity and Reaction Sites

The electronic information derived from quantum chemical calculations can be used to predict molecular reactivity. Besides HOMO-LUMO analysis and MEP maps, global reactivity descriptors derived from conceptual DFT can provide quantitative measures of reactivity.

Table 2: Global Reactivity Descriptors and Their Significance Formulas and descriptions are based on established DFT principles. researchgate.netmdpi.commaterialsciencejournal.org

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a soft molecule has a small energy gap. |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | The power of an atom or group to attract electrons. |

These descriptors would allow for a quantitative assessment of the reactivity of this compound. For instance, the MEP surface and calculated atomic charges (e.g., Mulliken charges) would pinpoint the most nucleophilic site (likely the pyridine nitrogen) and electrophilic sites (such as the carbonyl carbon). materialsciencejournal.orgnih.gov

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. aip.org By modeling the potential energy surface of a reaction, chemists can identify the minimum energy path from reactants to products. arxiv.org This path includes locating the transition state (TS)—the highest energy point along the reaction coordinate—which is a critical step in determining the reaction's activation energy and, consequently, its rate.

For this compound, one could model various reactions, such as its synthesis, hydrolysis of the ester group, or electrophilic aromatic substitution on the pyridine ring. Computational methods can be used to build initial guesses for the transition state structures, which are then optimized. arxiv.org Frequency calculations are performed to confirm the nature of the stationary points: reactants and products have all positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. aip.org Such studies provide a microscopic-level understanding that is often inaccessible through experimental means alone.

Solvent Effects on Molecular Structure and Reactivity through Continuum Models

Most chemical reactions and biological processes occur in solution, where the solvent can significantly influence molecular properties and reactivity. researchgate.netnih.gov Computational models can account for these effects. A common approach is the use of implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM). mdpi.com In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. mdpi.com

The PCM method allows for the calculation of how the solvent stabilizes different conformers, charge distributions, and transition states. For this compound, a polar solvent would be expected to stabilize more polar conformers and any charged intermediates or transition states in a reaction. researchgate.net This can lead to changes in conformational equilibria and reaction rates compared to the gas phase. rsc.org For example, a reaction proceeding through a highly dipolar transition state would be significantly accelerated in a polar solvent, an effect that can be quantitatively predicted using these models. researchgate.net

Advanced Molecular Dynamics Simulations for Conformational Sampling

Advanced molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscape of molecules, providing insights into their flexibility, preferred shapes, and the energetic barriers between different conformations. For a molecule like this compound, which possesses a flexible seven-membered azepane ring and rotatable bonds connecting it to the substituted pyridine core, understanding its conformational behavior is crucial for predicting its interactions with biological targets.

Molecular dynamics simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. desertsci.com By simulating the molecule in a virtual environment that mimics physiological conditions (e.g., in a solvent like water at a specific temperature and pressure), researchers can observe how the molecule folds and changes shape. For complex and flexible molecules, standard MD simulations may not be sufficient to sample all relevant conformations within a reasonable timeframe. nih.gov Therefore, advanced sampling techniques are often employed to enhance the exploration of the conformational space.

One such technique is replica-exchange molecular dynamics (REMD), where multiple simulations of the same molecule are run in parallel at different temperatures. Periodically, the temperatures of these simulations (or "replicas") are exchanged, allowing conformations that are trapped in local energy minima at lower temperatures to overcome energy barriers by transiently being at a higher temperature. This significantly accelerates the conformational sampling process.

Another advanced method is metadynamics, which encourages the exploration of new conformations by adding a history-dependent bias to the potential energy landscape. This bias discourages the simulation from revisiting already explored conformations and pushes it towards unexplored regions of the conformational space.

The conformational analysis of the azepane ring is of particular interest. Studies on similar seven-membered rings have shown that they can adopt several low-energy conformations, such as the chair, boat, and twist-chair forms. nih.gov For azepane itself, the twist-chair conformation is often found to be the most stable. nih.gov The substitution pattern on the ring and its connection to the pyridine moiety in this compound would further influence the relative energies of these conformers.

A comprehensive molecular dynamics study on this compound would involve setting up the system, selecting an appropriate force field (a set of parameters that define the potential energy of the system), and running long-timescale simulations using one or more of the aforementioned advanced sampling techniques. The resulting trajectory would then be analyzed to identify the most populated conformational states, the dihedral angle distributions of key rotatable bonds, and the free energy landscape of the molecule.

Illustrative Research Findings

The following data tables are hypothetical and serve to illustrate the type of results that would be generated from an advanced molecular dynamics study of this compound. They are not based on actual experimental or computational data for this specific compound.

Table 1: Predicted Low-Energy Conformers of the Azepane Ring

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Population (%) |

| Twist-Chair | 0.00 | C1-N-C2-C3: 65, N-C2-C3-C4: -75 | 65 |

| Chair | 1.25 | C1-N-C2-C3: -55, N-C2-C3-C4: 60 | 25 |

| Boat | 3.50 | C1-N-C2-C3: 0, N-C2-C3-C4: 80 | 10 |

Table 2: Analysis of Key Rotatable Bonds

| Bond | Dihedral Angle Range (degrees) | Most Probable Angle (degrees) | Rotational Barrier (kcal/mol) |

| Pyridine-N(azepane) | -180 to 180 | 90 | 2.5 |

| C(pyridine)-C(ester) | -180 to 180 | 0, 180 | 1.8 |

| O-C(methyl) | -180 to 180 | 180 | 0.5 |

These illustrative tables highlight how computational studies can quantify the conformational preferences of a molecule. The relative energies and populations of different conformers provide a picture of the molecule's dynamic nature. The analysis of rotatable bonds helps to understand the flexibility and potential for different spatial arrangements of the functional groups. Such information is invaluable in fields like drug discovery, where the three-dimensional shape of a molecule is critical for its biological activity.

Advanced Analytical Techniques for Comprehensive Characterization in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, a complete structural map of Methyl 6-(azepan-1-yl)-2-methylnicotinate can be assembled.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. For this molecule, distinct signals would be expected for the protons on the pyridine (B92270) ring, the methyl substituents, the methoxy (B1213986) group of the ester, and the methylene (B1212753) groups of the azepane ring. Hypothetical spectral data extrapolated from similar compounds suggest that the methylene protons of the azepane ring would appear in the δ 1.4–1.8 ppm range, while the ester's methyl group would be expected around δ 3.8–3.9 ppm. vulcanchem.com The aromatic protons on the pyridine ring would likely resonate further downfield.

¹³C NMR spectroscopy probes the carbon framework of the molecule. Each unique carbon atom yields a distinct signal, providing a count of non-equivalent carbons and information about their chemical environment (e.g., C=O, aromatic C, aliphatic C).

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing connectivity. A COSY experiment would reveal proton-proton couplings, confirming the arrangement of protons within the azepane ring and on the pyridine core. An HSQC experiment would correlate each proton signal with its directly attached carbon, allowing for definitive assignment of the carbon signals in the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the chemical structure and data from analogous compounds. Actual experimental values may vary.

| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridine-C2-CH₃ | ~2.5 | ~24 |

| Ester-OCH₃ | ~3.9 | ~52 |

| Azepane-C2'/C7' (α to N) | ~3.6 | ~50 |

| Azepane-C3'/C6' (β to N) | ~1.7 | ~28 |

| Azepane-C4'/C5' (γ to N) | ~1.5 | ~27 |

| Pyridine-C4-H | ~7.5 | ~125 |

| Pyridine-C5-H | ~6.5 | ~108 |

| Pyridine-C2 | N/A | ~158 |

| Pyridine-C3 | N/A | ~120 |

| Pyridine-C6 | N/A | ~160 |

| Ester-C=O | N/A | ~166 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For this compound (Molecular Formula: C₁₅H₂₂N₂O₂), HRMS would provide an exact mass measurement, confirming its elemental formula. The expected molecular ion peak in an LC-MS analysis would be for the protonated molecule [M+H]⁺ at an m/z of approximately 263.4. vulcanchem.com

Analysis of the fragmentation pathways in tandem MS (MS/MS) experiments provides further structural confirmation. mdpi.com Common fragmentation patterns for this molecule would likely involve:

Loss of the methoxy group (-OCH₃) from the ester functionality.

Cleavage of the ester group itself.

Fragmentation of the azepane ring , leading to characteristic losses of ethylene (B1197577) or other small hydrocarbon fragments.

Cleavage of the C-N bond between the pyridine ring and the azepane nitrogen.

These fragmentation patterns serve as a structural fingerprint, allowing for differentiation from isomers and confirming the connectivity of the different molecular subunits. mdpi.comresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and allow for the identification of specific functional groups.

For this compound, key expected vibrational frequencies would include:

C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ characteristic of the ester carbonyl group.

C-O Stretch: Bands in the 1100-1300 cm⁻¹ region corresponding to the C-O single bonds of the ester.

C-H Stretches: Signals just below 3000 cm⁻¹ for the aliphatic C-H bonds of the methyl and azepane groups, and signals just above 3000 cm⁻¹ for the aromatic C-H bonds on the pyridine ring.

C=C and C=N Stretches: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

C-N Stretches: Vibrations corresponding to the aliphatic and aromatic C-N bonds.

Table 2: Expected IR Absorption Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Ester | C=O Stretch | 1720 - 1740 |

| Ester | C-O Stretch | 1100 - 1300 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aliphatic Groups | C-H Stretch | 2850 - 3000 |

| Aromatic Ring | C=C / C=N Stretch | 1450 - 1600 |

| Amine | C-N Stretch | 1020 - 1250 |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise data on bond lengths, bond angles, and the conformation of the molecule.

For this compound, a successful crystallographic analysis would definitively confirm the connectivity and stereochemistry. It would also reveal the conformation of the flexible seven-membered azepane ring and its spatial orientation relative to the planar pyridine ring. However, obtaining single crystals of sufficient quality for X-ray diffraction can be a significant challenge. Currently, no crystallographic data for the 2-methyl isomer of this compound appears to be available in the public domain. vulcanchem.com

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of sample purity and the monitoring of chemical reaction progress.

HPLC and its higher-resolution variant, UPLC, are the primary methods for determining the purity of non-volatile organic compounds like this compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov

This technique is used to:

Quantify Purity: By integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram, a purity percentage can be calculated.

Monitor Reactions: Small aliquots can be taken from a reaction mixture over time to track the consumption of starting materials and the formation of the product.

Detect Impurities: HPLC can separate the main compound from byproducts, unreacted starting materials, and degradation products, such as the hydrolyzed nicotinic acid. nih.gov

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. mdpi.com It is particularly useful for assessing the presence of volatile or semi-volatile impurities in a sample.

While this compound may have a boiling point that allows for GC analysis, it is often coupled with mass spectrometry (GC-MS) for definitive peak identification. mdpi.com This method would be highly effective for detecting and identifying low-molecular-weight impurities, residual solvents from the synthesis, or volatile side products. The choice between GC and LC methods would depend on the compound's thermal stability and volatility.

Thin Layer Chromatography (TLC) as a Rapid Monitoring Tool

In the landscape of academic research, Thin Layer Chromatography (TLC) stands out as an indispensable technique for the real-time monitoring of chemical reactions, assessment of compound purity, and preliminary identification of substances. Its application in the context of "this compound" is crucial for providing rapid insights into the progress of its synthesis and the effectiveness of purification strategies. The simplicity, cost-effectiveness, and speed of TLC make it an ideal first-line analytical method before employing more complex techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). nih.gov

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase, typically a silica (B1680970) gel-coated plate, and a liquid mobile phase. rsc.org For a compound like this compound, which possesses both a polar heterocyclic core and less polar alkyl and ester groups, the choice of the mobile phase is critical for achieving effective separation from starting materials, reagents, and potential by-products.

Detailed research findings on analogous nicotinic acid derivatives demonstrate the utility of TLC in various analytical scenarios. akjournals.com For instance, studies on methyl nicotinate (B505614) have utilized normal-phase TLC on silica gel 60 F254 plates with mobile phases composed of acetone (B3395972) and n-hexane mixtures to evaluate its stability. researchgate.net The separation of various nicotinic acid derivatives has also been successfully achieved using different solvent systems, highlighting the tunability of TLC for specific analytical challenges. akjournals.comresearchgate.net

In a typical academic research setting for the synthesis of this compound, TLC is employed to track the consumption of the starting materials and the formation of the product. Small aliquots of the reaction mixture are spotted onto a TLC plate at regular intervals. The plate is then developed in a chamber containing a suitable solvent system. The separated spots are visualized, often under UV light (at 254 nm), due to the UV-active nature of the pyridine ring system. rsc.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification.

The selection of an appropriate eluent system is determined empirically to achieve a target Rf value for the product, typically between 0.3 and 0.5, to ensure optimal separation and resolution. A variety of solvent systems can be screened, ranging from non-polar mixtures like hexane/ethyl acetate (B1210297) to more polar systems incorporating methanol or dichloromethane, to fine-tune the separation. For basic compounds such as this compound, the addition of a small amount of a base like triethylamine (B128534) or ammonia (B1221849) to the mobile phase can improve peak shape and prevent streaking on the silica gel plate. valpo.edu

Below is an interactive data table showcasing hypothetical TLC data for this compound and its precursors, illustrating how TLC can be used to monitor the progress of a reaction.

| Compound | Solvent System (Hexane:Ethyl Acetate) | Rf Value | Visualization |

| Starting Material 1 (e.g., a halogenated methylnicotinate) | 7:3 | 0.65 | UV (254 nm) |

| Starting Material 2 (Azepane) | 7:3 | 0.10 (or baseline) | Staining (e.g., ninhydrin) |

| This compound | 7:3 | 0.40 | UV (254 nm) |

| By-product 1 | 7:3 | 0.55 | UV (254 nm) |

| This compound | 1:1 | 0.75 | UV (254 nm) |

| Starting Material 1 (e.g., a halogenated methylnicotinate) | 1:1 | 0.85 | UV (254 nm) |

This table contains representative data for illustrative purposes.

The data illustrates that by selecting an appropriate solvent system, clear separation between the starting materials, the desired product, and potential by-products can be achieved. The disappearance of the starting material spots and the appearance of the product spot with its characteristic Rf value provide a clear and rapid indication of the reaction's progression towards completion. rsc.org This allows the researcher to make informed decisions about reaction time and when to initiate the work-up and purification procedures.

Structure Reactivity Relationships Srr and Synthetic Diversification of Methyl 6 Azepan 1 Yl 2 Methylnicotinate Derivatives

Impact of the Azepane Substituent on Pyridine (B92270) Ring Chemical Reactivity

The azepan-1-yl group, attached at the C-6 position, is a potent electron-donating group (EDG). The nitrogen atom's lone pair of electrons can be delocalized into the pyridine ring via a resonance effect (+R). This significantly increases the electron density of the aromatic system, a phenomenon that has a profound impact on its reactivity.

Pyridine itself is generally resistant to electrophilic aromatic substitution (SEAr) due to the electron-withdrawing inductive effect of the ring nitrogen, which deactivates the ring. nih.govquimicaorganica.org Furthermore, under the acidic conditions often required for SEAr, the pyridine nitrogen is protonated, further increasing this deactivation. quimicaorganica.org However, the strong +R effect of the amino (azepane) substituent counteracts this inherent electron deficiency. This activation makes the pyridine ring more susceptible to electrophilic attack than unsubstituted pyridine.

The directing effect of the C-6 azepane group channels incoming electrophiles primarily to the positions ortho (C-5) and para (C-3) to itself. Conversely, the increased electron density makes the ring less reactive towards nucleophilic aromatic substitution (SNAr), a reaction typically favored in electron-poor pyridines. nih.gov

| Effect | Description | Impact on Reactivity |

|---|---|---|

| Resonance (+R) | Donation of nitrogen lone-pair electrons into the pyridine π-system. | Strongly activates the ring towards electrophilic substitution; deactivates towards nucleophilic substitution. |

| Inductive (-I) | Slight electron withdrawal by the nitrogen atom due to its electronegativity. | Minor effect, largely overshadowed by the stronger resonance effect. |

| Directing Influence | Increases electron density at C-3 and C-5. | Directs incoming electrophiles to the ortho (C-5) and para (C-3) positions. |

Influence of the C-2 Methyl Group on Regioselectivity and Electronic Properties

The methyl group at the C-2 position also functions as an electron-donating group, primarily through an inductive effect (+I) and hyperconjugation. This complements the activating nature of the azepane substituent, further enhancing the electron density of the pyridine ring.

From a regioselectivity standpoint, the C-2 methyl group plays a crucial role through steric hindrance. It physically obstructs the approach of reagents to the C-2 position and, to a lesser extent, the adjacent C-3 position. This steric factor, combined with the electronic directing effects of the substituents, provides a high degree of control over subsequent chemical transformations.

For an electrophilic substitution reaction, the incoming electrophile would be directed to C-3 and C-5 by the azepane group. However, the C-3 position is sterically encumbered by the adjacent C-2 methyl group. Therefore, the most probable site for electrophilic attack is the C-5 position, which is electronically activated and relatively sterically accessible. This predictable regioselectivity is a valuable asset in synthetic design. Studies on similarly substituted pyridines have shown that the interplay between electronic and steric effects is a key determinant of reaction outcomes. researchgate.netstackexchange.com

| Position | Electronic Effect from C-6 Azepane | Electronic Effect from C-2 Methyl | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|---|

| C-3 | Activated (para) | Activated (ortho) | Moderate (adjacent to methyl) | Possible, but hindered |

| C-4 | Deactivated (meta) | Deactivated (meta) | Low | Unlikely |

| C-5 | Activated (ortho) | Deactivated (meta) | Low | Most Favorable |

Strategies for Further Functionalization of the Azepane Ring

The saturated azepane ring offers numerous possibilities for synthetic modification, allowing for the introduction of diverse functional groups and the modulation of the molecule's three-dimensional structure. nih.gov Unlike aromatic rings, the functionalization of saturated heterocycles typically involves the activation of C-H bonds. researchgate.net

Key strategies for modifying the azepane ring include:

α-Functionalization: The C-H bonds adjacent to the nitrogen (the α-positions) are the most acidic and can be deprotonated with strong bases to form an α-amino anion, which can then react with various electrophiles.

Photochemical and Radical Reactions: Methods such as the Norrish-Yang Type II reaction can be adapted to achieve C-H functionalization under mild, light-induced conditions, leading to novel bicyclic structures. nih.govresearchgate.net

Ring Expansion/Contraction: Synthetic routes involving the expansion of smaller rings (like piperidines) or the rearrangement of larger ones can be employed to generate substituted azepanes. researchgate.netrsc.org

Catalytic C-H Activation: Modern transition-metal-catalyzed reactions are increasingly used to selectively functionalize specific C-H bonds within saturated rings, offering precise control over the point of derivatization.

These modifications can introduce new stereocenters and conformationally constrain the flexible seven-membered ring, which can be critical for exploring its utility in medicinal chemistry or materials science.

Modifications of the Methyl Ester Moiety and its Influence on Reactivity

The methyl ester at the C-3 position is a versatile functional handle that can be readily transformed into a variety of other groups. chemicalbook.comnih.gov As an electron-withdrawing group (-R, -I), it reduces the electron density of the pyridine ring, counteracting the effects of the azepane and methyl groups. This electronic tug-of-war is a central feature of the molecule's chemistry.

Common transformations of the methyl ester include:

Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid (a 6-(azepan-1-yl)-2-methylnicotinic acid derivative).

Amidation: Reaction with a primary or secondary amine, often facilitated by heating or catalysis, yields the corresponding amide. This is one of the most common and synthetically useful modifications.

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to a primary alcohol, affording [6-(azepan-1-yl)-2-methylpyridin-3-yl]methanol.

Transesterification: Reaction with a different alcohol under acidic or basic conditions can replace the methyl group with other alkyl or aryl groups.

Each of these transformations replaces the ester with a new functional group that possesses distinct electronic and steric properties, thereby altering the reactivity and potential applications of the entire molecule.

| Reaction | Reagent(s) | Product Functional Group | Influence on Ring Electronics |

|---|---|---|---|

| Hydrolysis | H₂O, H⁺ or OH⁻ | Carboxylic Acid (-COOH) | Electron-withdrawing |

| Amidation | R₂NH | Amide (-CONR₂) | Less electron-withdrawing than ester |

| Reduction | LiAlH₄ then H₂O | Alcohol (-CH₂OH) | Weakly electron-donating |

| Grignard Reaction | RMgX then H₂O | Tertiary Alcohol (-C(OH)R₂) | Electron-donating |

Systematic Derivatization Studies to Explore Chemical Space for Synthetic Utility

The structural features of Methyl 6-(azepan-1-yl)-2-methylnicotinate make it an excellent scaffold for creating libraries of diverse compounds for applications in fields like drug discovery. nih.govresearchgate.net A systematic derivatization strategy would leverage the distinct reactivity of each part of the molecule.

A hypothetical exploration of the chemical space could involve a multi-pronged approach:

Pyridine Core Diversification: Utilizing the predicted regioselectivity for electrophilic substitution at the C-5 position, a library could be generated by introducing a range of substituents (e.g., halogens, nitro groups, acyl groups) at this site.

Ester Moiety Diversification: A parallel library could be synthesized by reacting the methyl ester with a diverse panel of amines and alcohols to create a wide array of amides and other esters.

Azepane Ring Diversification: A third library could focus on functionalizing the azepane ring itself, introducing substituents to explore the impact of steric bulk and conformational rigidity on the molecule's properties.

Design Principles for New Chemical Transformations and Building Blocks

As a foundational structure, this compound exemplifies several key principles for the design of new chemical building blocks. csmres.co.uknih.gov

Orthogonal Reactivity: The molecule contains multiple functional groups (the basic pyridine nitrogen, the modifiable ester, the activated C-5 aromatic position, and the C-H bonds of the azepane ring) that can be addressed with different classes of reagents, allowing for selective, stepwise modifications.

In-built Regiocontrol: The specific arrangement and electronic nature of the substituents create a highly predictable pattern of reactivity. The strong directing effect towards C-5 simplifies synthetic planning and reduces the formation of unwanted isomers.

Tunable Electronics: The balance between the strong electron-donating azepane/methyl groups and the electron-withdrawing ester group can be finely tuned. Converting the ester to a different functional group can fundamentally change the electronic character of the pyridine ring, switching it from a relatively neutral system to a more electron-rich one. nih.gov

Three-Dimensional Diversity: The flexible, modifiable azepane ring provides an avenue for introducing three-dimensional complexity, a feature of increasing importance in modern medicinal chemistry for achieving target selectivity and favorable physicochemical properties. whiterose.ac.uk

By leveraging these principles, this scaffold can serve as a versatile starting point for the synthesis of more complex molecules with tailored properties for a wide range of chemical and biological applications.

Sustainable and Green Chemistry Approaches in Nicotinate Synthesis

Application of Green Solvents and Solvent-Free Methodologies

Traditional organic syntheses often rely on volatile and toxic organic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP). Green chemistry promotes the substitution of these hazardous solvents with more environmentally benign alternatives or the elimination of solvents altogether.

Green Solvents: Bio-based solvents, derived from renewable resources, are a prime example of greener alternatives. Cyrene™, a solvent derived from cellulose, has been successfully used for nucleophilic aromatic substitution (SNAr) reactions of nicotinic esters. researchgate.net Research has shown that Cyrene™ can outperform traditional solvents like DMF and DMSO in certain reactions, offering the additional benefit of easy product purification through precipitation in water. researchgate.net Other green solvents used in pyridine (B92270) derivative synthesis include polyethylene (B3416737) glycol (PEG-400) and the environmentally friendly tert-amyl alcohol. nih.govtandfonline.com

The synthesis of "Methyl 6-(azepan-1-yl)-2-methylnicotinate" likely involves a nucleophilic substitution step where a 6-chloro-2-methylnicotinate precursor reacts with azepane. Employing a green solvent like Cyrene™ or tert-amyl alcohol in this key step would significantly improve the environmental profile of the synthesis.

Solvent-Free Methodologies: Solvent-free, or neat, reactions represent an ideal green chemistry scenario, as they eliminate solvent waste entirely. These reactions are often facilitated by other green techniques, such as microwave irradiation or the use of solid catalysts. For instance, the synthesis of various pyridine derivatives has been achieved under solvent-free conditions using heterogeneous catalysts, leading to high yields and easy product isolation. researchgate.net

| Solvent | Base | Temperature (°C) | Time | Work-up | Yield (%) | Solvent Type |

|---|---|---|---|---|---|---|

| Cyrene™ | K₂CO₃ | 150 | 15 min | Precipitation | 83 | Bio-based |

| DMF | K₂CO₃ | 150 | 4 h | Extraction | 51 | Conventional |

| DMSO | K₂CO₃ | 150 | 6 h | Extraction | 32 | Conventional |

| MeCN | K₂CO₃ | 80 | 8 h | Precipitation | 83 | Conventional |

Development of Energy-Efficient Synthetic Protocols

Reducing energy consumption is a cornerstone of green chemistry. Alternative energy sources like microwave irradiation and ultrasound (sonochemistry) can dramatically accelerate reaction rates, leading to shorter reaction times and lower energy usage compared to conventional heating methods.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat efficiently and homogeneously. This technique has been shown to significantly reduce reaction times from hours to minutes for the synthesis of various heterocyclic compounds, including pyridines and nicotinates. ajrconline.orgnih.gov For example, the synthesis of ethyl nicotinate (B505614) via esterification of nicotinic acid, which requires 30 minutes of conventional reflux, can be completed in just 3 minutes under microwave irradiation. ajrconline.org This rapid heating can also lead to higher yields and cleaner reaction profiles.

Sonochemical Assistance: Sonochemistry uses the energy of ultrasound to induce acoustic cavitation in a liquid, creating localized high-temperature and high-pressure zones that can enhance chemical reactivity. This method has been successfully applied to the synthesis of pyridine derivatives, often leading to excellent yields under mild conditions and without the need for catalysts. tandfonline.comnih.govresearchgate.net It is considered an environmentally friendly method that can be particularly effective for multicomponent reactions. researchgate.net

| Reaction | Method | Time | Yield (%) |

|---|---|---|---|

| Synthesis of Ethyl Nicotinate | Microwave (340 W) | 3 min | ~90 |

| Conventional (Reflux) | 30 min | ~85 | |

| Synthesis of Acetanilide | Microwave (225 W) | 5 min | ~92 |

| Conventional (Reflux) | 2 h | ~88 |

Implementation of Catalytic Systems for Enhanced Selectivity and Yield

Catalysts are a fundamental tool in green chemistry as they can increase reaction efficiency, enable more selective transformations, and reduce the need for stoichiometric reagents, thereby minimizing waste. The application of organocatalysis, biocatalysis, and heterogeneous catalysis offers significant advantages in the synthesis of nicotinate derivatives.

Organocatalysis: Organocatalysts are small organic molecules that can catalyze reactions without the need for metals. This approach avoids the issues of metal toxicity and contamination of the final product. Pyridine-based scaffolds themselves can act as organocatalysts in various transformations. consensus.appresearchgate.net Chiral organocatalysts have been instrumental in the asymmetric dearomatization of pyridines, producing enantioenriched dihydropyridine (B1217469) and piperidine (B6355638) structures which are common in pharmaceuticals. nih.gov

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions (temperature, pressure, and pH) in aqueous media. The immobilized lipase (B570770) B from Candida antarctica, commercially known as Novozym® 435, is a widely used biocatalyst for esterification and amidation reactions. semanticscholar.org It has been successfully employed in the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate, achieving high yields (81.6–88.5%) in short reaction times. nih.govrsc.org This biocatalytic approach is directly applicable to the esterification step in the synthesis of "this compound."

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture and allows for easy recovery and reuse. This is a key advantage for both economic and environmental sustainability. Various heterogeneous catalysts, including zeolites and magnetically recoverable nanoparticles, have been developed for the synthesis of pyridine derivatives. nih.gov For example, magnetic nanocatalysts have been shown to be reusable for at least six to eight cycles without significant loss of activity. researchgate.netrsc.org

| Catalyst Type | Specific Catalyst | Reaction | Key Advantages | Source |

|---|---|---|---|---|

| Biocatalysis | Novozym® 435 | Nicotinamide Synthesis | High yield (81-88%), mild conditions, reusable | nih.govrsc.org |

| Heterogeneous | Fe₃O₄@SiO₂-based nanocatalyst | Pyridine Synthesis | High yield, solvent-free, reusable (6+ times) | researchgate.netnih.gov |

| Heterogeneous | Zeolites (H-Beta) | Pyridine Synthesis | High selectivity for pyridines and picolines | nih.gov |

| Organocatalysis | Quinine-derived amine | Asymmetric Dearomatization of Pyridinium (B92312) Salts | High enantioselectivity (98% ee), metal-free | nih.gov |

Atom Economy and E-factor Analysis of Synthetic Routes

Atom Economy: Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. jocpr.com Reactions with high atom economy, such as additions and rearrangements, are inherently greener as they generate minimal or no by-products.

E-Factor (Environmental Factor): The E-factor, developed by Roger Sheldon, provides a broader measure of the environmental impact of a chemical process. It is defined as the total mass of waste generated per mass of product. A lower E-factor indicates a greener process. Traditional chemical synthesis, particularly in the pharmaceutical industry, can have very high E-factors due to the extensive use of solvents and reagents in multi-step syntheses.

The industrial synthesis of nicotinic acid, a precursor to nicotinate esters, from 5-ethyl-2-methylpyridine (B142974) using nitric acid has a low atom economy (around 25%) and generates significant waste, including the potent greenhouse gas nitrous oxide (N₂O). nih.govfrontiersin.org Applying green principles, such as using catalytic air oxidation instead of stoichiometric oxidants, can vastly improve both the atom economy and the E-factor of such processes.

For the synthesis of "this compound," an ideal synthetic route would maximize atom economy. For example, a direct C-H amination of a 2-methylnicotinate precursor with azepane would have a higher atom economy than a route involving a halogenated intermediate and a base, which generates salt by-products.

Continuous Flow Chemistry for Scalable and Safer Synthesis

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a microreactor or a larger tube reactor. This technology offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved process control, and easier scalability.

Research has demonstrated a green and efficient synthesis of nicotinamide derivatives using the biocatalyst Novozym® 435 in a continuous-flow microreactor. nih.govrsc.org This approach resulted in significantly shorter reaction times (35 minutes) and higher product yields compared to the equivalent batch process (24 hours). nih.gov The ability to operate continuously for extended periods with a reusable immobilized enzyme makes this a highly sustainable and scalable manufacturing method. nih.govresearchgate.net This methodology could be readily adapted for the synthesis of "this compound," particularly for the esterification and amination steps, leading to a safer, more efficient, and scalable production process.

| Parameter | Continuous Flow Microreactor | Batch Reactor (Shaker) |

|---|---|---|

| Catalyst | Novozym® 435 | Novozym® 435 |

| Temperature | 50 °C | 50 °C |